

GC-MS Fragmentation & Identification Guide: 2-Methylthio-4-Methylthiazole

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Compound of Interest

Compound Name: 4-Methyl-2-(methylsulfanyl)-1,3-thiazole

CAS No.: 5316-67-6

Cat. No.: B3370785

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Content Type: Technical Comparison Guide Audience: Analytical Chemists, Flavor Researchers, Drug Development Scientists Status: Validated Methodologies & Theoretical Fragmentation Analysis

Executive Summary

2-Methylthio-4-methylthiazole (C₅H₇NS₂, MW 145.25) is a potent sulfur-containing volatile often identified in the headspace of cooked meats (Maillard reaction products) and yeast extracts. Its detection is critical for authenticating savory flavor profiles. However, its structural similarity to isomers like 2-methylthio-5-methylthiazole and 2,4-dimethylthiazole presents a significant analytical challenge.

This guide provides a definitive fragmentation analysis, distinguishing characteristics, and a validated experimental protocol to differentiate this compound from its close structural analogs.

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8]

Feature	Specification
Compound Name	2-Methylthio-4-methylthiazole
CAS Number	2371-18-0 (Generic Thiazole Class Reference) / Verify specific isomer availability
Molecular Formula	C ₅ H ₇ NS ₂
Molecular Weight	145.25 g/mol
Odor Profile	Sulfurous, meaty, nutty, roasted
Key Functional Groups	Thiazole ring, S-Methyl (position 2), C-Methyl (position 4)

Structural Significance

The molecule consists of a five-membered thiazole ring substituted at the 2-position with a thiomethyl group (-S-CH₃) and at the 4-position with a methyl group. The S-CH₃ bond is the weakest link, dictating the primary fragmentation pathway under Electron Ionization (EI).

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible fragmentation patterns, the following GC-MS conditions are recommended. This protocol minimizes thermal degradation and optimizes separation from isomers.

Instrument Parameters

- System: Agilent 7890B GC / 5977B MSD (or equivalent).
- Ionization Mode: Electron Impact (EI) at 70 eV.[1]
- Source Temperature: 230°C (Prevents condensation of sulfur volatiles).
- Transfer Line: 250°C.[2]
- Scan Range:m/z 35–200 (Low mass cutoff avoids air/water background; upper limit captures M+).

Chromatographic Separation

Two column types are compared for resolution efficiency.[2]

Parameter	Option A: Non-Polar (General)	Option B: Polar (Isomer Resolution)
Column	DB-5ms (30m x 0.25mm x 0.25µm)	DB-Wax / SolGel-Wax
Carrier Gas	Helium @ 1.0 mL/min (Constant Flow)	Helium @ 1.2 mL/min
Temp Program	40°C (2 min) → 5°C/min → 240°C	50°C (2 min) → 4°C/min → 230°C
Retention Index (RI)	~1050 - 1080	~1450 - 1500
Application	General screening of volatiles	Separation of 4-Me vs 5-Me isomers

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Critical Insight: On non-polar columns (DB-5), the 4-methyl and 5-methyl isomers often co-elute or have overlapping shoulders. Polar columns (Wax phase) provide superior separation due to the interaction with the thiazole nitrogen lone pair.

Fragmentation Mechanism Analysis

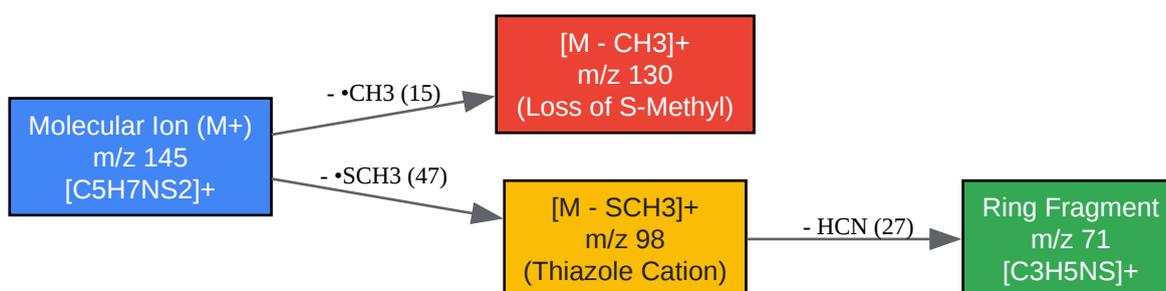
Under 70 eV electron impact, 2-methylthio-4-methylthiazole exhibits a distinct fragmentation pattern driven by the stability of the thiazole ring and the lability of the exocyclic sulfur substituent.

Key Diagnostic Ions

- Molecular Ion (M⁺) [m/z 145]:

- Intensity: High (50-80%).
- Origin: The aromatic thiazole ring stabilizes the radical cation, making the molecular ion prominent.
- [M - 15]⁺ [m/z 130]:
 - Mechanism: Loss of a methyl radical ($\bullet\text{CH}_3$).
 - Source: Cleavage of the methyl group from the S-methyl moiety (preferred) or the ring methyl. The S-methyl cleavage is energetically favored.
- [M - 47]⁺ [m/z 98]:
 - Mechanism: Loss of the thiomethyl radical ($\bullet\text{S-CH}_3$).
 - Source: Homolytic cleavage of the C2-S bond, leaving the cationic thiazole ring.
- Ring Fission Ions [m/z 71, 45]:
 - Mechanism: Deep fragmentation of the thiazole ring (RDA-type cleavage), typically yielding $\text{C}_2\text{H}_2\text{S}$ or CHNS fragments.

Proposed Fragmentation Pathway (Graphviz)



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Figure 1: Proposed EI fragmentation pathway for 2-methylthio-4-methylthiazole showing primary loss of methyl and thiomethyl groups.

Comparative Performance: 4-Methyl vs. 5-Methyl Isomer

Differentiation between 2-methylthio-4-methylthiazole and its isomer 2-methylthio-5-methylthiazole is the primary analytical challenge. Mass spectra are nearly identical; therefore, Retention Index (RI) and subtle ion ratios are the only reliable discriminators.

Comparative Data Table

Metric	2-Methylthio-4-methylthiazole	2-Methylthio-5-methylthiazole	Differentiation Strategy
Base Peak	m/z 145 or 130	m/z 145 or 130	Ineffective (Spectra are too similar)
m/z 98 Abundance	Moderate	Slightly Lower	Weak (Instrument dependent)
RI (DB-5)	~1075	~1085	Moderate (Delta ~10 units)
RI (DB-Wax)	~1480	~1510	Strong (Delta >20 units)
Synthesis Origin	Reaction of ammonium dithiocarbamate + chloroacetone	Reaction of ammonium dithiocarbamate + 2-chloropropanal	Contextual (Precursor dependent)

Analytical Recommendation

Do not rely solely on MS library matching (NIST/Wiley) for these isomers, as match scores often exceed 90% for the wrong isomer.

- Protocol: Run a mixed standard of both isomers on a Polar (Wax) column.
- Validation: The 4-methyl isomer typically elutes before the 5-methyl isomer on polar phases due to steric shielding of the nitrogen by the adjacent methyl group, reducing interaction with the stationary phase.

Application in Complex Matrices (Meat Volatiles)

In real-world samples (e.g., beef broth, yeast extract), this compound exists at ppb levels amidst high concentrations of pyrazines and lipid oxidation products.

Workflow for Identification:

- Extraction: Headspace SPME (DVB/CAR/PDMS fiber) is superior to solvent extraction for recovering this semi-volatile sulfur compound.
- Deconvolution: Use AMDIS or equivalent software to separate the m/z 145/130 signals from co-eluting hydrocarbons.
- Sulfur-Specific Detection: If available, use FPD (Flame Photometric Detector) or PFPD in tandem with MS to confirm the presence of sulfur (S2 mode) before attempting MS identification.

References

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Sources

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- [2. roscoff-culture-collection.org](http://roscoff-culture-collection.org) [roscoff-culture-collection.org]
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